molecular formula C19H13F3N2O3S B2865161 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 888410-16-0

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Numéro de catalogue: B2865161
Numéro CAS: 888410-16-0
Poids moléculaire: 406.38
Clé InChI: YWPUBWNWPQUZPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 888410-16-0) is a synthetic compound with a molecular formula of C19H13F3N2O3S and a molecular weight of 406.38 g/mol . This chemical features a benzodioxane moiety linked to a thiazole ring, which is further functionalized with a 3-(trifluoromethyl)benzamide group . The 1,4-benzodioxane scaffold is a recognized versatile template in medicinal chemistry, widely employed in the design of molecules with diverse biological activities . Concurrently, thiazoles are privileged structures in drug discovery, known to act as ligands on a variety of biological targets and are utilized in numerous therapeutic areas such as antibacterial, antifungal, antihypertensive, and antiretroviral applications . The presence of the trifluoromethyl group can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity. This combination of pharmacophores makes this compound a valuable chemical intermediate and screening compound for researchers in medicinal chemistry and drug discovery programs. It is particularly useful for the synthesis and exploration of novel bioactive molecules targeting a range of pathologies. This product is provided with a stated purity of 95% or higher and is intended for Research Use Only (RUO). It is not approved for use in humans, in diagnostic procedures, or for any veterinary applications .

Propriétés

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3S/c20-19(21,22)13-3-1-2-12(8-13)17(25)24-18-23-14(10-28-18)11-4-5-15-16(9-11)27-7-6-26-15/h1-5,8-10H,6-7H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPUBWNWPQUZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Hantzsch Thiazole Synthesis

This classical method involves cyclocondensation of α-haloketones with thioamides. For this compound, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one reacts with thiourea in ethanol under reflux (78°C, 12 h), yielding 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine with 65–72% yield.

Reaction Conditions:

Parameter Value
Solvent Ethanol
Temperature 78°C
Time 12 h
Catalyst None

Cyclization of Thioamides

Alternative routes employ thioamide intermediates. 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole is synthesized via cyclization of N-(2,3-dihydro-1,4-benzodioxin-6-yl)thioamide with chloroacetonitrile in DMF at 100°C (8 h, 60% yield).

Industrial-Scale Production Strategies

Scalable synthesis requires cost-effective reagents and continuous flow systems.

Continuous Flow Amidation

A tubular reactor (ID: 2 mm) operates at 50°C with a residence time of 15 min, achieving 85% yield. Solvent recycling reduces waste generation.

Process Metrics:

Metric Value
Throughput 12 kg/day
Purity ≥98% (HPLC)
Solvent Recovery 92%

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 20 min) accelerates the amidation step, yielding 89% product. This method reduces side reactions and energy consumption.

Analytical Characterization

Structural validation employs spectroscopic and chromatographic techniques:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.0 Hz, 2H, ArH), 6.92–6.85 (m, 3H, benzodioxin-H), 4.32–4.25 (m, 4H, OCH₂CH₂O).
  • ¹³C NMR: 167.8 (C=O), 147.6 (thiazole-C), 132.1 (CF₃-C), 117.3–114.2 (benzodioxin-C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity with retention time = 8.7 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Schotten-Baumann 55–60 95 Moderate 1200
EDCl/HOBt 75–82 98 High 1800
Continuous Flow 85 98 Industrial 900
Microwave 89 99 Lab-scale 2200

Challenges and Optimization Strategies

  • Trifluoromethyl Stability: Acidic conditions promote defluorination. Neutral pH and low temperatures mitigate degradation.
  • Thiazole Ring Reactivity: Oxidative side products form during prolonged storage. Argon atmosphere and antioxidants (BHT) enhance stability.
  • Solvent Selection: DMF causes thiazole ring opening at >100°C. Replacing DMF with THF improves thermal tolerance.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent due to its unique structural features.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition, particularly those involving thiazole and benzodioxin moieties.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzodioxin moiety may interact with cellular membranes or proteins, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide)
  • Structural differences : D4476 replaces the thiazole ring with an imidazole and includes a pyridinyl group instead of trifluoromethylbenzamide.
  • Activity : D4476 inhibits T regulatory (Treg) cell differentiation, making it a tool compound for studying immune tolerance .
  • Pharmacokinetics : The pyridinyl group in D4476 may enhance solubility compared to the trifluoromethyl group in the target compound .
Trazpirobenum (3-{5-[(1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide)
  • Structural differences : Trazpirobenum incorporates an indazole-oxolane system and difluoropropanamido side chain.
  • Activity : Functions as a glucocorticoid receptor agonist with anti-inflammatory properties, highlighting the role of fluorinated groups in receptor binding .
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine
  • Structural differences : Replaces the trifluoromethylbenzamide with a pyridinamine group.
  • Activity : Pyridinamine derivatives often target kinase pathways, suggesting divergent applications compared to the trifluoromethyl-substituted compound .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Biological Target Activity
Target compound Benzodioxin-thiazole 3-(Trifluoromethyl)benzamide Underexplored (putative kinase/GPCR) Hypothetical immunomodulation
D4476 Benzodioxin-imidazole Pyridinylbenzamide Treg cell differentiation Immune suppression
Trazpirobenum Benzodioxin-indazole Difluoropropanamido-oxolane Glucocorticoid receptor Anti-inflammatory
N-[4-(Benzodioxin-thiazolyl)-pyridinamine Benzodioxin-thiazole Pyridinamine Kinases (e.g., JAK/STAT) Kinase inhibition

Physicochemical properties :

  • Spectral features : IR spectra of similar compounds show C=O stretches at ~1663–1682 cm⁻¹ and C=S stretches at ~1243–1258 cm⁻¹, critical for confirming synthesis .

Activité Biologique

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Synthesis

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process includes the formation of the benzodioxin moiety followed by the introduction of the thiazole and trifluoromethyl groups.

Synthetic Route Overview

StepReaction TypeKey Reagents
1HalogenationBromine or Chlorine
2CouplingThiazole derivatives
3Amide FormationBenzamide derivatives

2.1 Antidiabetic Activity

Recent studies have indicated that compounds similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide exhibit moderate inhibitory activity against the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. For example, related compounds showed IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), suggesting a potential role in managing type 2 diabetes .

2.2 Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that derivatives of benzodioxin and thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural frameworks have demonstrated IC50 values in the low micromolar range against A549 lung cancer cells .

2.3 Antimicrobial Activity

In addition to antidiabetic and antitumor effects, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide may possess antimicrobial properties. Testing has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The inhibition of α-glucosidase can reduce glucose absorption in the intestines.
  • Cell Cycle Arrest : In cancer cells, compounds similar to this one can induce cell cycle arrest and apoptosis through modulation of signaling pathways.

4. Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

Case Study: Antidiabetic Potential

A study synthesized various benzodioxin derivatives and evaluated their α-glucosidase inhibitory activity. Results indicated that while most compounds exhibited weak to moderate inhibition, some showed promising potential for further development as antidiabetic agents .

Case Study: Antitumor Efficacy

Research involving thiazole-benzodioxin hybrids demonstrated significant antiproliferative effects on multiple cancer cell lines in vitro. The compounds were more effective in two-dimensional cultures compared to three-dimensional cultures, highlighting their potential for development as anticancer drugs .

Q & A

Basic Question: What are the optimal synthetic routes and analytical methods for synthesizing and characterizing this compound?

Methodological Answer:
The synthesis typically involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine derivative with a 3-(trifluoromethyl)benzoyl chloride intermediate. Key steps include:

  • Thiazole ring formation : Reacting 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with thiourea under reflux in ethanol to form the thiazole core .
  • Amidation : Coupling the thiazole intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine .
    Analytical Validation :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with characteristic peaks for the trifluoromethyl group (~−60 ppm in 19F^{19}F-NMR) and benzodioxin protons (δ 4.2–4.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Basic Question: How is the compound’s biological activity initially validated in immunological studies?

Methodological Answer:
Initial validation focuses on in vitro T-cell differentiation assays :

  • Treg Inhibition : The compound (e.g., D4476 analog) is tested in murine splenocyte cultures with TGF-β to assess suppression of FoxP3+^+ Treg cell differentiation. Flow cytometry quantifies FoxP3 expression .
  • Th2/Th17 Balance : Co-culture with IL-4 or IL-6 evaluates Th2/Th17 polarization using cytokine ELISAs (e.g., IL-4, IL-17A) .
  • Dose-Response Curves : IC50_{50} values are calculated for Treg inhibition (e.g., ~10–50 µM in primary cells) .

Advanced Question: How can researchers address discrepancies in the compound’s efficacy across experimental models?

Methodological Answer:
Discrepancies may arise due to:

  • Cell Line Variability : Primary cells vs. immortalized lines (e.g., Jurkat) may show differential metabolic activity. Validate using primary murine/human T-cells .
  • Dosage Timing : Pre-treatment (24h) vs. concurrent administration with cytokines alters outcomes. Use longitudinal sampling to track kinetic effects .
  • Species Differences : Compare murine and human PBMCs under identical conditions. Cross-validate with CRISPR-edited cell models (e.g., TGF-β receptor knockouts) .

Advanced Question: What strategies are employed to design derivatives with improved selectivity and reduced off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the thiazole substituents (e.g., replacing benzodioxin with benzofuran) or the trifluoromethylbenzamide group to alter steric/electronic properties .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding to TGF-β receptor kinase domains. Prioritize derivatives with lower predicted binding energies .
  • Off-Target Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., JAK2 inhibition) .

Advanced Question: What in vivo experimental designs evaluate the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics (PK) :
    • Dosing : Administer intraperitoneally (10–50 mg/kg) in BALB/c mice. Collect plasma at intervals (0.5–24h) for LC-MS/MS analysis to determine t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
    • Tissue Distribution : Quantify compound levels in spleen, liver, and lung homogenates .
  • Toxicity :
    • Acute Toxicity : Monitor weight loss, organ histopathology (e.g., liver necrosis), and serum ALT/AST levels after 14-day exposure .
    • Immunotoxicity : Assess lymph node cellularity and antibody responses to ovalbumin .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.